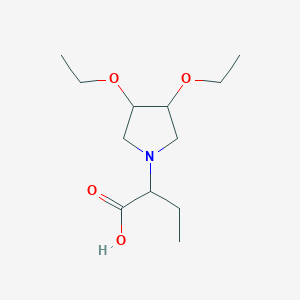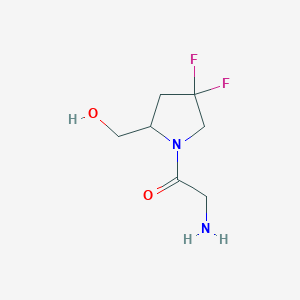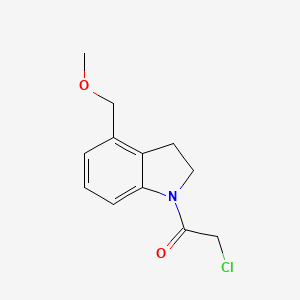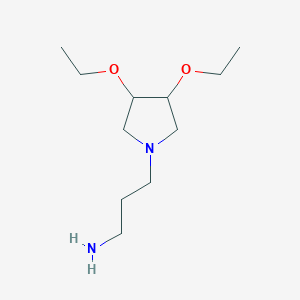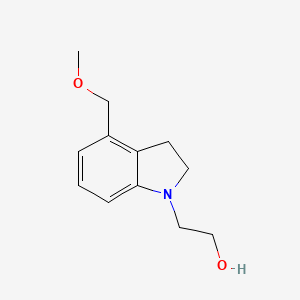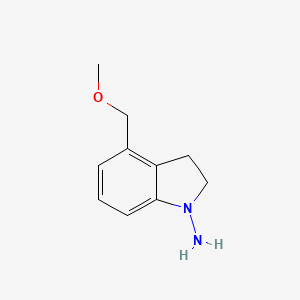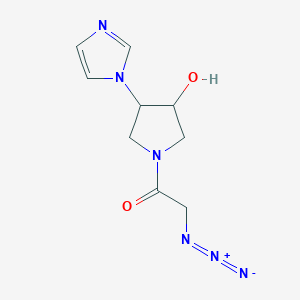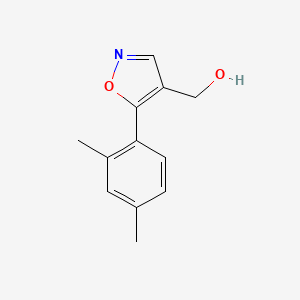
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2,4-Dimethylphenyl)isoxazol-4-yl)methanol, commonly referred to as DMPM, is a chemical compound that has been studied for its potential applications in a wide range of scientific research fields. It is an organic compound with a molecular formula of C10H12N2O and a molecular weight of 180.21 g/mol. DMPM is a colorless, crystalline solid that is insoluble in water, but soluble in most organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Characterization Techniques : The compound has been synthesized and characterized using spectroscopic techniques, with its structure confirmed by X-ray diffraction studies. This research provides foundational knowledge for further exploration of its properties and potential applications (Naveen et al., 2015).
Chemical Synthesis and Derivatives
- Creation of Novel Derivatives : Research has focused on the synthesis of new derivatives involving isoxazoleyl compounds, which can lead to the development of new materials or pharmaceuticals with unique properties (Hote & Lokhande, 2014).
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Studies have shown the effectiveness of isoxazole derivatives in inhibiting corrosion on mild steel surfaces, particularly in acidic environments. This application is critical in industrial settings to enhance the longevity of metal structures (Sadeghzadeh et al., 2021).
Polymer Chemistry
- Polymer Synthesis : Isoxazole compounds have been used in the synthesis of polymers, such as in the copolymerization of phenols. This has implications for creating new materials with specific mechanical and chemical properties (Wei, Challa, & Reedijk, 1991).
Pharmaceutical Research
- Potential in Drug Development : Research into novel isoxazole derivatives has explored their potential use in pharmacology, particularly in the development of compounds with cytotoxic activity against cancer cells (Rao et al., 2014).
Propiedades
IUPAC Name |
[5-(2,4-dimethylphenyl)-1,2-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-11(9(2)5-8)12-10(7-14)6-13-15-12/h3-6,14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDQLPIEAXBFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NO2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


